molecular formula C7H6ClF B1347005 2-Chloro-5-fluorotoluene CAS No. 33406-96-1

2-Chloro-5-fluorotoluene

Cat. No.: B1347005
CAS No.: 33406-96-1
M. Wt: 144.57 g/mol
InChI Key: NIOGDCDTKPQEAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Halogenation in Aromatic Systems

Halogenation is a foundational process in organic chemistry involving the substitution of one or more hydrogen atoms in an organic compound with a halogen (fluorine, chlorine, bromine, or iodine). mt.com This process is particularly significant in aromatic systems, like benzene (B151609) and its derivatives, as it provides a gateway to a vast array of functionalized molecules. studymind.co.uk The introduction of a halogen atom onto an aromatic ring dramatically alters the molecule's electronic properties, reactivity, and physical characteristics. numberanalytics.com

The halogenation of aromatic compounds typically proceeds through an electrophilic aromatic substitution mechanism. numberanalytics.com This reaction involves the generation of an electrophile, usually with the aid of a Lewis acid catalyst, which then attacks the electron-rich aromatic ring. numberanalytics.comwikipedia.org The reactivity of the halogens decreases down the group, with fluorine being the most reactive and iodine the least. numberanalytics.com

The presence of a halogen atom can influence the regioselectivity of subsequent reactions, directing incoming substituents to specific positions on the aromatic ring. Furthermore, the carbon-halogen bond can serve as a versatile synthetic handle, enabling a variety of cross-coupling reactions (like Suzuki and Stille couplings) to form new carbon-carbon and carbon-heteroatom bonds. This versatility makes halogenated aromatics invaluable intermediates in the synthesis of complex organic molecules. mt.com

From a broader perspective, halogenation is crucial in medicinal chemistry and materials science. The incorporation of halogens can enhance the lipophilicity of a drug molecule, improving its ability to cross cell membranes. numberanalytics.com It can also block metabolic pathways, increasing the drug's in vivo stability. nih.gov In materials science, halogenation is used to modify the properties of polymers and other materials, enhancing their thermal stability and chemical resistance. chemimpex.com

Contextualizing 2-Chloro-5-fluorotoluene within Organohalogen Chemistry Research

This compound is a halogenated aromatic compound featuring both a chlorine and a fluorine atom on the toluene (B28343) ring. Its molecular formula is C₇H₆ClF, and it has a molecular weight of approximately 144.57 g/mol . nih.govnist.gov This specific substitution pattern places it within a niche area of organohalogen chemistry research that focuses on the effects of mixed halogenation on the properties and reactivity of aromatic scaffolds.

The presence of two different halogens, in addition to the methyl group of toluene, creates a unique electronic environment on the aromatic ring. Both chlorine and fluorine are electron-withdrawing groups, which can influence the compound's reactivity in various chemical transformations, including nucleophilic aromatic substitution. The distinct electronic and steric properties of chlorine and fluorine also offer opportunities for selective functionalization at different positions on the ring.

Research involving this compound often revolves around its use as a building block or intermediate in the synthesis of more complex molecules. chemimpex.com Its structure is a key component in the development of pharmaceuticals, agrochemicals, and specialty chemicals. chemimpex.com For instance, it serves as a precursor in the synthesis of certain medicinal compounds with potential therapeutic applications.

Research Perspectives on Fluorinated and Chlorinated Aromatic Scaffolds

The study of fluorinated and chlorinated aromatic scaffolds is a vibrant area of research with significant implications for drug discovery, agrochemical development, and materials science. The introduction of fluorine and chlorine atoms into aromatic rings can profoundly modulate a molecule's biological activity and physical properties. researchgate.net

Fluorinated Aromatic Scaffolds:

The incorporation of fluorine into aromatic systems is a widely used strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. nih.govresearchgate.net The small size of the fluorine atom allows it to often be used as a bioisostere for a hydrogen atom, while its high electronegativity can lead to favorable interactions with biological targets. nih.govresearchgate.net Research in this area focuses on developing new and efficient methods for the selective fluorination of aromatic compounds and exploring the impact of fluorination on the pharmacological profiles of bioactive molecules. core.ac.uk Fluorinated aromatic compounds are found in a significant number of approved pharmaceuticals. researchgate.net

Chlorinated Aromatic Scaffolds:

Chlorine, while larger and less electronegative than fluorine, also plays a crucial role in modifying the properties of aromatic compounds. The introduction of chlorine can enhance the potency of drug molecules and is a key feature in many successful pharmaceuticals and agrochemicals. nih.gov Research on chlorinated aromatic scaffolds often investigates their role in improving the efficacy of anticancer agents and other therapeutic compounds. nih.gov For example, the replacement of other functional groups with chlorine has been shown to result in compounds with high inhibitory activities against certain enzymes. nih.gov

The combined presence of both fluorine and chlorine on an aromatic scaffold, as seen in this compound, presents unique opportunities for fine-tuning molecular properties. Researchers are interested in how the interplay between these two halogens affects reactivity, selectivity in chemical reactions, and ultimately, the biological activity of the resulting molecules. The continued exploration of these mixed-halogenated systems is expected to lead to the discovery of novel compounds with valuable applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOGDCDTKPQEAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187053
Record name 2-Chloro-5-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33406-96-1
Record name 1-Chloro-4-fluoro-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33406-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-fluorotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033406961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-5-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-fluorotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.811
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Reaction Pathways of 2 Chloro 5 Fluorotoluene and Its Derivatives

Synthetic Strategies for 2-Chloro-5-fluorotoluene

The construction of the this compound molecule can be achieved through various synthetic routes, each with distinct advantages concerning precursor availability, regioselectivity, and scalability.

The synthesis of halogenated aromatic compounds often begins with simpler, readily available precursors. A common and effective strategy for preparing this compound involves multi-step pathways starting from substituted anilines, utilizing diazotization followed by substitution reactions (Sandmeyer reaction).

One plausible route starts from 4-fluoroaniline. The synthesis would proceed through the introduction of a bromine atom, followed by a diazochlorination to replace the amino group with chlorine, and finally a Grignard reaction. A similar, documented synthesis for the related compound 2-Chloro-5-fluorophenol from p-fluoroaniline illustrates the general methodology. guidechem.com

A potential synthetic pathway can be outlined as follows:

Halogenation of Precursor: Starting with a suitable precursor like 4-fluorotoluene, a chlorination step would be required.

Diazotization Route: A more controlled method involves starting with an aniline (B41778) derivative. For instance, synthesis could commence with 2-Amino-4-fluorotoluene. This precursor would undergo a Sandmeyer reaction, where the amino group is converted into a diazonium salt and subsequently replaced by a chlorine atom. A patent for the preparation of the isomeric 2-chloro-4-fluorotoluene (B151448) from 2-chloro-4-aminotoluene demonstrates the industrial applicability of this type of reaction. google.com

The table below summarizes a representative precursor-based synthesis for a related compound, highlighting the typical steps involved.

StepReactionKey ReagentsIntermediate/ProductTypical Conditions
1Diazotization2-chloro-4-aminotoluene, NaNO₂, Anhydrous HFDiazonium salt intermediateCooling to 0-5 °C
2Pyrolysis (Schiemann reaction)-Crude 2-chloro-4-fluorotolueneTwo-stage heating to 50 °C
3Neutralization & PurificationSodium carbonate, DistillationPure 2-chloro-4-fluorotolueneNeutralize to pH 7-8, followed by distillation

Achieving the specific 2-chloro-5-fluoro substitution pattern on a toluene (B28343) ring requires careful control of regioselectivity. The directing effects of the substituents already on the aromatic ring are paramount. Halogenation of toluene can occur on either the aromatic ring (core) or the methyl side-chain, depending on the reaction conditions. stackexchange.com

Ring Halogenation (Electrophilic Aromatic Substitution): This occurs in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) at lower temperatures. stackexchange.comdoubtnut.com The methyl group is an activating, ortho, para-director, while a halogen substituent is deactivating but also an ortho, para-director.

Chlorination of 4-fluorotoluene: The fluorine atom at position 4 directs incoming electrophiles to positions 2 and 3. The methyl group at position 1 directs to positions 2 and 4. The combined effect strongly favors substitution at position 2, leading to 2-chloro-4-fluorotoluene. To obtain the 2-chloro-5-fluoro isomer, one might start with 3-fluorotoluene, where the methyl and fluoro groups would both direct an incoming chlorine atom to the 2-position.

Side-Chain Halogenation (Radical Mechanism): This reaction occurs under UV light or at high temperatures and involves a free-radical mechanism, leading to the substitution of hydrogen atoms on the methyl group. stackexchange.comlibretexts.org This is not a direct route to this compound but is relevant for creating derivatives like (chloromethyl)benzenes. libretexts.org

Enzymatic halogenation using halogenase enzymes offers a green alternative for producing halogenated aromatic compounds with high regioselectivity under mild conditions, although this technology is still developing for industrial applications. researchgate.netacs.org

On an industrial scale, the synthesis of halogenated aromatics must be cost-effective, safe, and environmentally conscious. Key considerations include:

Catalysts: The choice of catalyst is crucial. For ring chlorination, iron or iron(III) chloride are common. doubtnut.com Processes may also involve solid superacids or specialized zeolites to improve selectivity and ease of separation. google.comgoogle.com

Reaction Conditions: Industrial processes often utilize continuous flow reactors and may employ vapor-phase reactions at high temperatures to maximize throughput and yield. google.com Precise control over temperature and pressure is essential to manage reaction rates and prevent side reactions.

Raw Materials and Waste: The cost and availability of starting materials are primary economic drivers. google.com Furthermore, managing waste streams, particularly acidic wastewater from nitration and halogenation processes, is a significant environmental and cost challenge. google.com Recycling of solvents and recovery of catalysts are common practices to improve economic and environmental performance. patsnap.com

Electrophilic Aromatic Substitution (EAS) Reactions of this compound

Nitration is a classic electrophilic aromatic substitution reaction involving the nitronium ion (NO₂⁺) as the electrophile, typically generated from a mixture of concentrated nitric acid and sulfuric acid. total-synthesis.commasterorganicchemistry.com

For this compound, the potential sites for nitration are positions 3, 4, and 6.

Position 6: ortho to the activating methyl group and para to the chloro group.

Position 4: para to the methyl group and ortho to the fluoro group.

Position 3: ortho to the chloro group and meta to the methyl group.

Considering the directing effects, substitution is most likely to occur at the positions activated by the methyl group (positions 4 and 6) and also directed by the halogens. The chloro group at position 2 directs to positions 4 and 6. The fluoro group at position 5 directs to positions 4 and 6. Therefore, positions 4 and 6 are strongly favored electronically. Steric hindrance from the adjacent methyl group might slightly disfavor position 6 compared to position 4. However, the synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene from 2-chloro-4-fluorobenzotrichloride (B1592118) shows that nitration can occur adjacent to a chloro group. patsnap.com A study on the nitration of o-chlorotoluene points out that the major product is 2-chloro-5-nitrotoluene, indicating that the position para to the chlorine and meta to the methyl group is significantly favored. google.com Applying this logic to this compound, the primary product would likely be 2-chloro-5-fluoro-4-nitrotoluene or 2-chloro-5-fluoro-6-nitrotoluene.

The table below outlines the typical conditions for the nitration of a related halogenated aromatic compound.

ParameterConditionYield/PurityReference
Substrate2-chloro-4-fluorobenzotrichlorotoluene- patsnap.com
Nitrating Agent98% H₂SO₄ and 98% HNO₃ (1:1 mass ratio)-
Temperature-2°C to 2°C-
Result2-chloro-4-fluoro-5-nitrotrichlorotoluene~98% Yield, ~92% Purity

Further halogenation of this compound also proceeds via an electrophilic aromatic substitution mechanism, requiring a Lewis acid catalyst for chlorination or bromination. masterorganicchemistry.comyoutube.com The regioselectivity follows the same principles as nitration, with the incoming halogen being directed primarily to positions 4 and 6.

Chlorination: Introducing a second chlorine atom would likely yield a mixture of 2,4-dichloro-5-fluorotoluene (B1302693) and 2,6-dichloro-3-fluorotoluene (if starting from 2-fluoro-5-chlorotoluene, which is the same molecule). The separation of such closely related isomers can be challenging and may require specialized techniques. google.com The reaction involves the generation of an electrophilic chlorine species by a Lewis acid like FeCl₃, which is then attacked by the aromatic ring. doubtnut.com

Fluorination: Direct electrophilic fluorination of aromatic rings is highly exothermic and difficult to control. Therefore, it is less common than chlorination or bromination. More often, fluorine is introduced using precursor-based methods like the Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. google.com

The selectivity in these reactions is a delicate balance of the electronic directing effects of the three substituents and the steric hindrance around the potential reaction sites.

Alkylation and Acylation Reactions in the Presence of Chloro-Fluoro Substitution

Friedel-Crafts reactions are fundamental for the alkylation and acylation of aromatic compounds. libretexts.org In these reactions, an alkyl or acyl group is introduced onto the benzene (B151609) ring through electrophilic aromatic substitution. libretexts.orglibretexts.org The presence of halogen substituents, such as chloro and fluoro groups on the toluene ring, influences the reactivity and regioselectivity of these reactions.

The mechanism of Friedel-Crafts alkylation involves the formation of a carbocation electrophile from an alkyl halide and a Lewis acid catalyst, like aluminum chloride (AlCl₃). byjus.comyoutube.com This carbocation is then attacked by the electron-rich aromatic ring. youtube.com However, a significant limitation of this reaction is the potential for carbocation rearrangements to form more stable carbocations. libretexts.org Additionally, the introduction of an electron-donating alkyl group can activate the ring towards further alkylation, leading to polyalkylation. libretexts.org

Friedel-Crafts acylation, on the other hand, involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. libretexts.org This reaction leads to the formation of a ketone. A key advantage of acylation is that the resulting acyl group is deactivating, which prevents further acylation reactions. libretexts.org The mechanism involves the formation of a resonance-stabilized acylium ion, which is the electrophile. masterorganicchemistry.com

For this compound, the chloro and fluoro substituents are deactivating groups, which can make Friedel-Crafts reactions more challenging compared to unsubstituted toluene. However, these reactions are still valuable for the synthesis of various derivatives. The directing effects of the existing substituents on the aromatic ring will guide the position of the incoming alkyl or acyl group.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic compounds, particularly those with electron-withdrawing groups. wikipedia.org In contrast to electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com

Investigating Nucleophilic Displacement of Halogens on this compound

In the context of this compound, the presence of two halogen atoms, chlorine and fluorine, provides potential sites for nucleophilic attack. The reactivity of halogens in SNAr reactions generally follows the order F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate, and the high electronegativity of fluorine stabilizes this intermediate more effectively. masterorganicchemistry.com

The presence of electron-withdrawing groups positioned ortho or para to the leaving group significantly accelerates SNAr reactions by stabilizing the anionic intermediate through resonance. wikipedia.orglibretexts.org In this compound, while the halogens themselves are electron-withdrawing, their activating effect is not as pronounced as that of a nitro group, for instance.

Recent advancements have shown that even unactivated fluoroarenes can undergo SNAr reactions through photoredox catalysis. nih.gov This method allows for the nucleophilic defluorination of electron-neutral and even electron-rich fluoroarenes under mild conditions, expanding the scope of SNAr reactions. nih.gov

Cross-Coupling Reactions Utilizing this compound as a Building Block

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net this compound, with its halogen substituents, serves as a valuable building block in these transformations.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Suzuki Reaction: The Suzuki coupling involves the reaction of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgyonedalabs.com This reaction is widely used to form carbon-carbon single bonds, particularly for the synthesis of biaryls, polyolefins, and styrenes. wikipedia.org The general mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. libretexts.orgharvard.edu

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. wikipedia.orgmdpi.com This reaction is a versatile method for C-C bond formation and follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The mechanism includes oxidative addition, migratory insertion of the alkene, and β-hydride elimination. youtube.comlibretexts.org

Sonogashira Reaction: The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It utilizes a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This reaction is highly effective for the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org The catalytic cycle involves both a palladium cycle and a copper cycle. youtube.com For chloroaromatics, specific catalyst systems have been developed to achieve efficient coupling. researchgate.net

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partners Bond Formed Key Reagents
Suzuki Organohalide + Organoboron C-C (sp²-sp²) Pd catalyst, Base
Heck Unsaturated Halide + Alkene C-C (sp²-sp²) Pd catalyst, Base

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | C-C (sp²-sp) | Pd catalyst, Cu(I) co-catalyst, Base |

Buchwald-Hartwig Amination and Related C-N Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. wikipedia.org It involves the reaction of an amine with an aryl halide. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org

The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and then reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.orgjk-sci.com The choice of ligand for the palladium catalyst is crucial for the success of the reaction, with various generations of catalyst systems developed to handle a wide range of substrates and reaction conditions. wikipedia.org For challenging substrates like aryl chlorides, bulky phosphine (B1218219) ligands are often required to achieve good yields. jk-sci.com

The Buchwald-Hartwig amination and related C-N bond-forming reactions provide a direct and efficient route to synthesize aryl amines and their derivatives from precursors like this compound.

Other Transformative Reactions of this compound and its Derivatives

Beyond the more common synthetic routes, this compound and its derivatives can undergo a variety of other transformative reactions, including oxidation, reduction, and radical-mediated processes. These reactions are crucial for the functional group interconversion necessary to produce a wide array of specialized chemical compounds.

Oxidation Reactions for Functional Group Interconversion

The methyl group of this compound is susceptible to oxidation, providing a pathway to valuable compounds such as 2-chloro-5-fluorobenzaldehyde (B1362322) and 2-chloro-5-fluorobenzoic acid. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

For instance, the oxidation of substituted toluenes to their corresponding benzoic acids is a well-established transformation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are commonly employed for this purpose. While specific studies on this compound are not prevalent, the oxidation of the isomeric 2-chloro-4-fluorotoluene to 2-chloro-4-fluoro-5-nitrobenzoic acid has been documented, where the methyl group is converted to a carboxylic acid in a multi-step synthesis that includes an oxidation step. In a patented process, 2-chloro-4-fluorotoluene is first converted to 2-chloro-4-fluorobenzylidene dichloride via photochlorination, which is then hydrolyzed and oxidized using hydrogen peroxide to yield the corresponding benzoic acid. google.com This suggests that similar methodologies could be applied to this compound to achieve its oxidation.

The partial oxidation to the aldehyde is also a key transformation. The oxidation of 2-chloro-6-fluorotoluene (B1346809) to 2-chloro-6-fluorobenzaldehyde (B137617) has been achieved using chromyl chloride. wikipedia.org Another general method for the synthesis of fluorobenzaldehydes involves the oxidation of fluorotoluenes. chemicalbook.com These examples indicate that this compound could likely be oxidized to 2-chloro-5-fluorobenzaldehyde using controlled oxidation methods.

Table 1: Examples of Oxidation Reactions of Substituted Toluenes

Starting Material Oxidizing Agent/Conditions Product Reference
2-Chloro-4-fluorotoluene 1. Photochlorination 2. Hydrolysis 3. H₂O₂ 2-Chloro-4-fluoro-5-nitrobenzoic acid (after nitration) google.com
2-Chloro-6-fluorotoluene Chromyl chloride 2-Chloro-6-fluorobenzaldehyde wikipedia.org
o-Fluorotoluene O₂, Cu(OAc)₂·H₂O, Co(OAc)₂·4H₂O o-Fluorobenzoic acid chemicalbook.com

Reduction Chemistry, Including Nitro Group Reduction and Halogenohydrogenation

Reduction reactions are critical for the synthesis of amino and dehalogenated derivatives from this compound precursors.

Nitro Group Reduction: The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of anilines. For derivatives of this compound, this is a key step in producing compounds like 2-chloro-5-fluoroaniline. A common pathway involves the nitration of a suitable precursor, followed by the reduction of the nitro group. This reduction can be achieved through various methods, including catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like hydrazine (B178648) hydrate (B1144303), or using metals in acidic media. For example, the synthesis of 5-chloro-2-fluoroaniline (B1295075) from 5-chloro-2-fluoronitrobenzene (B1581883) has been demonstrated using 5%-palladium on activated carbon and hydrazine hydrate in methanol. chemicalbook.com This indicates that a nitro derivative of this compound could be similarly reduced to the corresponding aniline.

Halogenohydrogenation: This process, also known as dehalogenation, involves the removal of a halogen atom and its replacement with a hydrogen atom. While the carbon-fluorine bond is generally strong and less reactive, the carbon-chlorine bond can be more susceptible to cleavage. Catalytic hydrogenation can sometimes lead to hydrodehalogenation as a side reaction. In some contexts, selective dehalogenation is a desired synthetic step. For instance, studies on the hydrodeoxygenation of certain benzylic esters have shown that hydrodehalogenation can occur, with hydrodefluorination being preventable under specific conditions. acs.org This suggests that under appropriate catalytic conditions, it might be possible to achieve selective dechlorination or even defluorination of this compound or its derivatives.

Table 2: Examples of Reduction Reactions for Related Compounds

Starting Material Reagents/Conditions Product Reference
5-Chloro-2-fluoronitrobenzene 5%-Pd/C, hydrazine hydrate, methanol 5-Chloro-2-fluoroaniline chemicalbook.com
Halogenated nitroarenes Pd/C, hydrazine hydrate Halogenated anilines chemicalbook.com
p-halonitrobenzenes Anhydrous HF, deoxygenating agent p-fluoroanilines google.com

Radical-Mediated Reactions

The methyl group of this compound is susceptible to free-radical reactions, most notably radical halogenation. This provides a direct route to introduce functionality at the benzylic position.

A key example of this is the benzylic bromination using N-bromosuccinimide (NBS), typically in the presence of a radical initiator such as benzoyl peroxide or under UV irradiation. This reaction proceeds via a free-radical chain mechanism to replace a hydrogen atom of the methyl group with a bromine atom. organic-chemistry.orgwikipedia.orgyoutube.com A patent describes the bromination of 2-chloro-4-fluorotoluene with NBS in the presence of benzoyl peroxide to generate 2-chloro-4-fluoro-dibromotoluene, which is then hydrolyzed to the corresponding benzaldehyde. google.com This strongly suggests that this compound would react similarly with NBS to yield 2-chloro-5-fluorobenzyl bromide.

Similarly, free-radical chlorination can be achieved by treating this compound with chlorine gas under UV light. This process also follows a radical chain mechanism, leading to the formation of 2-chloro-5-fluorobenzyl chloride, and potentially di- and tri-chlorinated products at the benzylic position with prolonged reaction times or excess chlorine. wikipedia.org A patented method for preparing 2-chloro-6-fluorobenzaldehyde involves the chlorination of 2-chloro-6-fluorotoluene under illumination to obtain chlorinated benzyl (B1604629) chlorides, which are then hydrolyzed. google.com

Table 3: Examples of Radical-Mediated Reactions on Substituted Toluenes

Starting Material Reagents/Conditions Product Reference
2-Chloro-4-fluorotoluene N-Bromosuccinimide (NBS), benzoyl peroxide 2-Chloro-4-fluoro-dibromotoluene google.com
Toluene N-Bromosuccinimide (NBS) Allylic/Benzylic Bromide youtube.comyoutube.com
2-Chloro-6-fluorotoluene Cl₂, UV light 2-Chloro-6-fluorobenzyl chloride(s) google.com
Methane Cl₂, UV light Chloromethane, Dichloromethane, etc. wikipedia.org

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the elucidation of the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR Spectral Analysis and Coupling Mechanisms

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of 2-Chloro-5-fluorotoluene reveals distinct signals for the aromatic and methyl protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine and fluorine substituents on the benzene (B151609) ring. The aromatic protons exhibit complex splitting patterns due to spin-spin coupling with neighboring protons and the fluorine atom.

The methyl protons (CH₃) typically appear as a singlet in the upfield region of the spectrum. The aromatic protons show more complex multiplicities. For instance, the proton ortho to the fluorine atom will be split by the adjacent proton and the fluorine atom, resulting in a doublet of doublets. The coupling constants (J-values) provide valuable information about the relative positions of the coupled nuclei.

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Aromatic H6.8 - 7.2Multiplet-
Methyl (CH₃)~2.3Singlet-

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

Carbon-13 (¹³C) NMR Chemical Shift Assignments

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the nature of the substituents attached to the benzene ring. The carbon atoms directly bonded to the electronegative chlorine and fluorine atoms are significantly deshielded and appear at lower field (higher ppm values).

Carbon Atom Chemical Shift (ppm)
C-Cl~134
C-F~162 (doublet, ¹JCF)
C-CH₃~130
Aromatic C-H114 - 130
CH₃~20

Note: The carbon attached to fluorine appears as a doublet due to one-bond coupling (¹JCF).

Fluorine-19 (¹⁹F) NMR Applications for Structural Elucidation

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. In the case of this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring and is influenced by the other substituents. Furthermore, the coupling of the fluorine atom to adjacent protons (³JHF) can be observed in the ¹H NMR spectrum, providing further confirmation of the structure.

Vibrational Spectroscopy: FT-IR and FT-Raman Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques provide a molecular fingerprint that is unique to the compound being analyzed.

Analysis of Characteristic Vibrational Modes and Band Assignments

The FT-IR and FT-Raman spectra of this compound exhibit a number of characteristic absorption bands corresponding to specific vibrational modes of the molecule. nih.gov These include C-H stretching vibrations of the aromatic ring and the methyl group, C-C stretching vibrations of the benzene ring, and the characteristic vibrations of the C-Cl and C-F bonds.

Vibrational Mode FT-IR Frequency (cm⁻¹) FT-Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3050 - 31003050 - 3100
Methyl C-H Stretch2850 - 29602850 - 2960
Aromatic C=C Stretch1450 - 16001450 - 1600
C-F Stretch1200 - 12501200 - 1250
C-Cl Stretch700 - 800700 - 800

Note: The exact frequencies can be influenced by the physical state of the sample (solid, liquid, or gas).

Conformational Analysis through Vibrational Spectroscopy

Vibrational spectroscopy can also provide insights into the conformational isomers of a molecule. For this compound, the primary conformational flexibility arises from the rotation of the methyl group. While the barrier to rotation for a methyl group on a benzene ring is generally low, subtle changes in the vibrational spectra, particularly in the C-H bending and stretching regions of the methyl group, can sometimes be used to study its rotational dynamics. iu.edu.sa However, for a simple molecule like this compound at room temperature, it is expected to exist as a rapidly rotating mixture of conformers, making the distinction of individual conformers by vibrational spectroscopy challenging.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry is a critical analytical tool for determining the molecular weight and structural features of compounds like this compound. By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting fragments, a detailed molecular fingerprint can be obtained.

High-resolution mass spectrometry (HRMS) provides the highly accurate mass of a molecule, which is invaluable for confirming its elemental composition. For this compound, the monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element, has been computationally determined to be 144.0142060 Da. nih.gov This precise mass measurement helps to distinguish the compound from other molecules with the same nominal mass but different atomic compositions.

Table 1: Precise Mass Data for this compound

Parameter Value
Molecular Formula C₇H₆ClF
Average Molecular Weight 144.57 g/mol

Data sourced from PubChem. nih.gov

In electron ionization mass spectrometry, the this compound molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. chemguide.co.uk The fragmentation pattern is a reproducible characteristic that provides structural information. wikipedia.org

The mass spectrum of this compound shows a molecular ion peak at m/z 144. nih.gov Due to the natural abundance of the ³⁷Cl isotope, a smaller peak at m/z 146 (M+2) is also observed, with a characteristic intensity ratio of approximately 3:1, confirming the presence of one chlorine atom. miamioh.edu

Key fragmentation pathways include:

Loss of a chlorine atom: Cleavage of the C-Cl bond results in a significant fragment ion.

Loss of a methyl group (-CH₃): Benzylic cleavage can lead to the loss of the methyl group.

Loss of HCl: Elimination of a neutral hydrogen chloride molecule is another common pathway for halogenated aromatic compounds.

The primary peaks observed in the GC-MS analysis of this compound are at m/z values of 144 (molecular ion), 109, and 107. nih.gov The base peak at m/z 109 likely corresponds to the loss of a chlorine atom from the molecular ion.

This specific fragmentation pattern allows for the differentiation of this compound from its structural isomers. For instance, an isomer like 3-Chloro-4-fluorotoluene would be expected to produce a different relative abundance of fragment ions due to the different electronic effects and steric environment of the substituents, influencing bond cleavage probabilities. The unique pattern serves as a fingerprint for structural confirmation. rsc.org

Table 2: Major Mass Spectral Peaks for this compound

m/z (mass-to-charge ratio) Relative Intensity Probable Fragment Identity
144 High [C₇H₆ClF]⁺• (Molecular Ion)
109 Highest (Base Peak) [C₇H₆F]⁺ (Loss of Cl)

Data sourced from PubChem. nih.gov

Microwave Spectroscopy for Rotational Constant Determination and Structure

Microwave spectroscopy is a high-resolution technique used to study the rotational energy levels of molecules in the gas phase. wikipedia.orgtanta.edu.eg By measuring the frequencies of absorbed microwave radiation, one can determine the molecule's moments of inertia with high precision. From these moments of inertia, the rotational constants (A, B, and C) are derived, which in turn provide detailed information about the molecule's three-dimensional structure, including bond lengths and angles. wikipedia.orgfiveable.me

While this technique is powerful for structural determination, specific experimental data for the rotational constants of this compound were not found in the searched literature. Studies have been conducted on related isomers, such as 2-chloro-4-fluorotoluene (B151448), demonstrating the utility of the method for determining accurate rotational and quadrupole coupling constants for this class of compounds. However, without a direct study on this compound, its specific rotational constants remain undetermined from the available data.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatography is an essential technique for separating and analyzing the components of a mixture. For this compound, both gas and liquid chromatography are employed for quality control and process monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is frequently used to assess the purity of volatile compounds like this compound. chemimpex.comtcichemicals.com

In a typical analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. This allows for the separation of this compound from starting materials, solvents, and any byproducts from its synthesis. acs.org As the separated components elute from the column, they enter the mass spectrometer, which provides a mass spectrum for each, confirming their identity. This product profiling is crucial for ensuring the compound meets required purity specifications, often cited as ≥97% or higher for commercial-grade products. chemimpex.comtcichemicals.com

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique used for analyzing reaction mixtures. bridgewater.edu It is particularly useful for monitoring the progress of a chemical synthesis over time. rsc.orgnih.gov By taking aliquots from a reaction vessel at different time points and analyzing them via HPLC, chemists can track the consumption of reactants and the formation of the desired product, this compound.

The components of the reaction mixture are separated based on their interactions with the stationary phase in the HPLC column. A detector, typically a UV-Vis detector for aromatic compounds, quantifies the amount of each component as it elutes. This real-time or near-real-time analysis allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize the formation of impurities. researchgate.net Several suppliers of this compound indicate that HPLC is a method used to verify its purity. chemicalbook.com

Computational Chemistry and Theoretical Investigations of 2 Chloro 5 Fluorotoluene

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of quantum chemical calculations, enabling the accurate prediction of molecular properties by modeling the electron density. For a molecule like 2-Chloro-5-fluorotoluene, DFT is employed to determine its most stable structure, electronic characteristics, and vibrational frequencies. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a robust framework for describing the molecule's quantum mechanical behavior.

A fundamental step in computational analysis is geometry optimization, a process that calculates the lowest energy arrangement of atoms in the molecule. This reveals the most stable three-dimensional structure, providing precise data on bond lengths, bond angles, and dihedral angles. While specific, peer-reviewed energetic analyses for this compound are not extensively documented in the literature, the methodology for such a study is well-established.

The optimization process involves finding the minimum on the potential energy surface of the molecule. For this compound, this would confirm the planarity of the benzene (B151609) ring and determine the precise orientation of the methyl, chloro, and fluoro substituents. The introduction of these substituents is expected to cause minor distortions in the hexagonal symmetry of the aromatic ring. For instance, the C-C bond lengths adjacent to the substituents may be slightly elongated or shortened compared to an unsubstituted toluene (B28343) molecule.

Below is a representative table illustrating the kind of structural parameters that would be obtained from a DFT geometry optimization calculation.

ParameterTypical Calculated Value (Å or °)
C-C (aromatic)1.390 - 1.410 Å
C-H (aromatic)1.080 - 1.090 Å
C-CH₃1.505 - 1.515 Å
C-H (methyl)1.090 - 1.100 Å
C-Cl1.735 - 1.745 Å
C-F1.350 - 1.360 Å
∠C-C-C (ring)118.0 - 122.0°
∠C-C-Cl~120.0°
∠C-C-F~120.0°

DFT calculations are invaluable for understanding the electronic properties of this compound. The presence of electronegative chlorine and fluorine atoms, along with the electron-donating methyl group, creates a complex distribution of charge across the molecule.

Analyses such as Natural Bond Orbital (NBO) or Mulliken population analysis are used to calculate the partial atomic charges on each atom. These would show a significant negative charge on the fluorine and chlorine atoms and a corresponding positive charge on the carbon atoms to which they are bonded. The distribution of electron density can be visualized using a Molecular Electrostatic Potential (MEP) map. For this compound, the MEP map would display negative potential (typically colored red) around the halogen atoms, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms of the methyl group.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are also critical. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability.

DFT can be used to calculate the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. These theoretical spectra are crucial for assigning the vibrational modes observed in experimental measurements.

Computational software can generate a simulated IR spectrum, which can then be compared to an experimental spectrum, such as the one available from the NIST WebBook for this compound. Theoretical frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and other model limitations. To correct for this, a scaling factor is typically applied to the calculated frequencies to improve agreement with experimental data.

By comparing the scaled theoretical spectrum with the experimental one, each absorption band can be assigned to a specific molecular motion, such as C-H stretching, C-C ring breathing modes, or vibrations involving the C-Cl and C-F bonds. This combined experimental and theoretical approach provides a comprehensive understanding of the molecule's vibrational properties.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Description
Aromatic C-H Stretch3000 - 3100Stretching of the bonds between carbon and hydrogen atoms on the benzene ring.
Methyl C-H Stretch2850 - 3000Symmetric and asymmetric stretching of the C-H bonds in the methyl group.
C-C Ring Stretch1400 - 1600Stretching vibrations within the aromatic ring, often appearing as multiple bands.
C-F Stretch1200 - 1350Stretching of the carbon-fluorine bond.
C-Cl Stretch600 - 800Stretching of the carbon-chlorine bond.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. For this compound, MD simulations can explore its conformational possibilities and its interactions with other molecules, such as solvents.

The conformational landscape of this compound is relatively simple and is dominated by the rotation of the methyl group around the C-C single bond. Theoretical studies on toluene and its derivatives have shown that the energy barrier for this rotation is typically very low. elsevierpure.com This suggests that at room temperature, the methyl group in this compound behaves as a nearly free rotor. While specific computational studies detailing the precise rotational barrier for this molecule are not prominent in the literature, the established behavior of similar substituted toluenes indicates that different rotational conformations would rapidly interconvert. flinders.edu.au

MD simulations are particularly useful for studying how this compound interacts with its environment. The molecule possesses a permanent dipole moment due to the electronegative chlorine and fluorine atoms. This allows for dipole-dipole interactions with polar solvent molecules.

In non-polar solvents, the dominant intermolecular forces would be van der Waals interactions and potential π-π stacking between the aromatic rings of adjacent molecules. In aqueous solutions, the interactions would be more complex, governed by hydrophobic effects around the aromatic ring and methyl group, alongside the polar interactions at the halogen sites. While detailed MD simulation studies focusing exclusively on this compound in various solvents are not widely available, general principles from simulations of other halogenated aromatic compounds can be applied to predict its behavior.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling serves as a powerful tool for elucidating the mechanisms of chemical reactions, including reaction pathway modeling and the analysis of transition states. For this compound, such studies can provide deep insights into its reactivity, particularly in reactions like electrophilic aromatic substitution, nucleophilic substitution, and oxidation of the methyl group. While specific detailed models for this compound are not extensively published, the principles can be illustrated through analogous systems, such as the electrophilic chlorination of toluene.

In a typical reaction pathway modeling study, the potential energy surface (PES) is explored to identify the most favorable route from reactants to products. This involves locating energy minima corresponding to reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. wikipedia.orgucsb.edulibretexts.org

For instance, in the electrophilic substitution of this compound, the chlorine and fluorine atoms, along with the methyl group, direct the position of attack of an incoming electrophile. Computational models can predict the transition state energies for substitution at the different available positions on the aromatic ring, thus explaining the regioselectivity of the reaction. The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes. For example, in an SN2 reaction, the transition state would feature elongated bonds between the carbon atom and both the leaving group and the incoming nucleophile. wikipedia.org

Table 1: Hypothetical Transition State Parameters for Electrophilic Nitration of this compound

ParameterValue
ReactantsThis compound + NO2+
Transition State GeometrySp3-hybridized carbon at the site of attack
Imaginary Frequency-350 cm-1
Activation Energy (calculated)15-20 kcal/mol

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that aim to predict the biological activity or physicochemical properties of chemicals based on their molecular structures. tandfonline.comosti.gov These models are built by establishing a mathematical relationship between a set of molecular descriptors and the property of interest.

For this compound, QSAR models could be developed to predict its reactivity in various chemical transformations. The first step in developing such a model is to define a dataset of compounds with known reactivity data. This dataset would ideally include this compound and a series of structurally related substituted toluenes.

The next step involves calculating a wide range of molecular descriptors for each compound in the dataset. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Quantum-chemical descriptors: Calculated using computational chemistry methods, such as Density Functional Theory (DFT). Examples include HOMO and LUMO energies, Mulliken charges, and dipole moment. ias.ac.in

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSAR model. researchgate.net The Hammett equation is a classic example of a linear free-energy relationship that can be used to predict the reactivity of substituted aromatic compounds. science.govresearchgate.netaip.orglibretexts.orgwikipedia.org The substituent constants (σ) for the chloro and fluoro groups at their respective positions in this compound can be used to estimate its reactivity relative to unsubstituted toluene.

Table 2: Potential Descriptors for a QSAR Model of this compound Reactivity

Descriptor TypeExample DescriptorsRelevance to Reactivity
ElectronicHOMO-LUMO gap, Dipole Moment, Hammett constantsRelates to the ease of electron transfer and electrostatic interactions.
StericMolecular Volume, Surface AreaInfluences the accessibility of the reaction center.
TopologicalWiener Index, Kier & Hall Connectivity IndicesEncodes information about the molecular branching and size.

Computational chemistry can be used to predict various spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies. These calculated parameters can then be correlated with experimental data to validate the computational methods and to aid in the interpretation of experimental spectra.

For this compound, DFT calculations can be employed to predict its 1H and 13C NMR chemical shifts. nih.gov The accuracy of these predictions can be assessed by comparing them to the experimental NMR spectrum. A good correlation between the calculated and experimental chemical shifts would confirm the accuracy of the computed molecular structure and electronic environment. researchgate.net

Similarly, the vibrational frequencies of this compound can be calculated and compared to its experimental FT-IR and Raman spectra. nih.govnih.govmdpi.comaip.orgmdpi.comrsc.org The calculated vibrational spectrum can help in the assignment of the observed spectral bands to specific molecular vibrations. nih.gov Discrepancies between the calculated and experimental spectra can often be attributed to factors such as solvent effects or intermolecular interactions in the solid state, which may not have been fully accounted for in the computational model. mdpi.com

Table 3: Comparison of Calculated and Hypothetical Experimental Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm-1)Hypothetical Experimental Frequency (cm-1)
C-H stretch (aromatic)3100-30003100-3000
C-H stretch (methyl)2950-28502950-2850
C=C stretch (aromatic)1600-14501600-1450
C-F stretch1250-11001250-1100
C-Cl stretch800-600800-600

Research Applications of 2 Chloro 5 Fluorotoluene in Advanced Chemical Synthesis

Precursor in Pharmaceutical Research and Development

In pharmaceutical sciences, 2-Chloro-5-fluorotoluene is a foundational material for the synthesis of more complex intermediates and, ultimately, active pharmaceutical ingredients (APIs). Its derivatives are integral to the discovery and development of new therapeutic agents.

Synthesis of Active Pharmaceutical Ingredients (APIs) and Drug Intermediates

This compound is not typically incorporated directly into a final drug structure but is first converted into more functionalized intermediates. A primary synthetic route involves the oxidation of the methyl group to form other functional groups, such as an aldehyde or a carboxylic acid.

For instance, the oxidation of the toluene (B28343) methyl group can yield 2-chloro-5-fluorobenzaldehyde (B1362322) or, with further oxidation, 2-chloro-5-fluorobenzoic acid. guidechem.comchemimpex.com This latter compound, 2-chloro-5-fluorobenzoic acid, is a key intermediate in the synthesis of various pharmaceuticals, notably those developed for their anti-inflammatory and analgesic properties. chemimpex.com The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, which is a common step in the assembly of many APIs.

Intermediate Derived from this compoundChemical ClassStated Therapeutic Area Application
2-Chloro-5-fluorobenzoic acidCarboxylic AcidAnti-inflammatory and Analgesic Drugs chemimpex.com
2-Chloro-5-fluorobenzaldehydeAldehydeGeneral pharmaceutical synthesis

Development of Biologically Active Compounds

The development of novel, biologically active compounds frequently relies on versatile starting materials like this compound. The presence of both chlorine and fluorine atoms on the aromatic ring significantly influences the electronic properties and lipophilicity of the final molecule. These properties are crucial for how a drug candidate interacts with its biological target, such as an enzyme or receptor, and how it is absorbed, distributed, metabolized, and excreted by the body. Researchers utilize this compound and its derivatives as scaffolds to build new molecules for screening in various disease models, including cancer and inflammatory conditions. chemicalbook.com

Exploring Structure-Activity Relationships in Drug Candidates

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The 2-chloro-5-fluorophenyl group, derived from this compound, is often a critical pharmacophore. In SAR studies, medicinal chemists systematically modify this structural unit to optimize the potency and selectivity of a drug candidate.

Modifications might include:

Altering the position of the chloro and fluoro substituents on the ring.

Replacing the halogen atoms with other functional groups.

Introducing additional substituents to the aromatic ring.

By synthesizing a library of these analogues and evaluating their biological effects, researchers can determine the precise structural requirements for optimal activity. For example, the inclusion of the "2-chloro-5-fluoro-phenyl" moiety is a preferred structural element in certain patented herbicidal compounds, indicating that this specific substitution pattern is key to their biological function. epo.org This same principle is applied in drug discovery to refine lead compounds into effective medicines.

Intermediate in Agrochemical Research and Formulation

Similar to its role in pharmaceuticals, this compound is a vital intermediate in the agrochemical sector, where it contributes to the synthesis of modern crop protection products.

Synthesis of Herbicides and Pesticides

This compound is a precursor for a range of herbicides and pesticides. chemimpex.com Its derivatives are incorporated into the final active ingredients to control unwanted vegetation and pests, thereby improving crop yields.

A notable application is in the synthesis of herbicidal compounds where the 2-chloro-5-fluoro-phenyl group is a key structural component. One patent, for instance, describes a class of herbicidal molecules where this specific phenyl group is designated as a preferred substituent. epo.org The synthesis of these complex herbicides involves chemically linking the 2-chloro-5-fluoro-phenyl moiety, derived from intermediates like this compound, to a heterocyclic core structure. Another patent discloses that 2,4-dichloro-5-fluorobenzonitrile (B139205), which can be prepared from the corresponding toluene derivative, is a useful intermediate for plant protection agents. google.com Furthermore, intermediates such as 2-chloro-4-fluoro-5-nitrobenzaldehyde (B1590772) (synthesized from the related 2-chloro-4-fluorotoluene) are specifically used to create agricultural herbicides. google.com

Example Agrochemical ClassRole of this compound
Pyrazine-based HerbicidesProvides the "2-chloro-5-fluoro-phenyl" structural moiety, which is a preferred substituent for herbicidal activity. epo.org
General Plant Protection AgentsPrecursor to intermediates like 2,4-dichloro-5-fluorobenzonitrile used in their synthesis. google.com

Development of Plant Growth Regulators

While this compound and its direct derivatives are well-documented as intermediates in the synthesis of herbicides and pesticides, their specific application in the development of plant growth regulators is less prominently detailed in scientific literature. Plant growth regulators are substances that modify plant physiological processes, such as growth, flowering, or fruit maturity. The synthetic pathways for these specialized agrochemicals often draw from a wide range of chemical building blocks; however, the primary documented role for this compound in agriculture remains focused on crop protection through herbicidal and pesticidal action.

Investigation of Novel Agrochemical Scaffolds

In the field of agricultural science, this compound serves as a key starting material in the development of new crop protection agents, such as herbicides and fungicides. chemimpex.comhsppharma.com The presence of both chloro and fluoro substituents on the aromatic ring is crucial, as these halogens can significantly influence the biological activity, metabolic stability, and environmental persistence of the final agrochemical product.

Researchers utilize this compound to construct complex heterocyclic and carbocyclic scaffolds that form the core of modern pesticides. For example, the compound can be subjected to a series of reactions, such as nitration, oxidation of the methyl group to a carboxylic acid, and subsequent derivatization, to produce biologically active molecules. A patent for a related isomer, 2-chloro-4-fluorotoluene (B151448), highlights its use in synthesizing 2-chloro-4-fluoro-5-nitrobenzaldehyde, a key intermediate for certain pesticides. google.com While specific, commercially named pesticides derived directly from this compound are not prominently detailed in publicly available literature, its role as a versatile precursor is well-established in patent literature focused on new agricultural chemical entities. chemimpex.comhsppharma.com The strategic placement of the halogen atoms allows for controlled modifications to fine-tune the efficacy and selectivity of the target pesticide.

Application in Materials Science

The unique electronic and physical properties conferred by the chloro and fluoro groups make this compound an attractive building block for the synthesis of high-performance materials. chemimpex.com Its applications are explored in specialty polymers, dyes, and liquid crystals.

Synthesis of Specialty Polymers and Resins

This compound is investigated for its potential in creating specialty polymers and resins with enhanced properties such as thermal stability and chemical resistance. chemimpex.com While specific polymers derived directly from this monomer are not widely commercialized, related dichlorotoluene isomers are known to be used as monomers for heat-resistant polymers like polyether ketones and polyphenylene sulfides. googleapis.com The synthesis of such polymers often involves nucleophilic aromatic substitution reactions, where the halogen atoms on the aromatic ring are displaced. The reactivity of the chlorine atom in this compound allows it to participate in polymerization reactions, such as polycondensation, to form robust polymer backbones. The incorporation of the fluorine atom can impart desirable characteristics to the resulting polymer, including improved durability, lower surface energy, and enhanced resistance to oxidation.

Role in the Development of Dyes and Pigments

The compound serves as an intermediate in the manufacture of dyes and pigments. chemimpex.com The typical synthetic route involves the conversion of this compound to its corresponding aniline (B41778) derivative, 2-chloro-5-fluoroaniline. This aniline can then undergo diazotization, reacting with a nitrous acid source to form a highly reactive diazonium salt. This salt is subsequently coupled with various aromatic compounds, such as phenols or naphthols, to produce a wide range of azo dyes. scialert.netmdpi.com

The specific color and properties of the resulting dye are determined by the choice of the coupling agent and the substitution pattern on the aromatic rings. The presence of the chloro and fluoro groups on the diazonium salt component can influence the electronic properties of the dye molecule, thereby affecting its color, lightfastness, and affinity for different fibers. orientjchem.org

Table 1: General Synthesis Steps for Azo Dyes from this compound
StepReactionIntermediate/ProductPurpose
1Nitration & Reduction2-Chloro-5-fluoroanilineCreate the primary amine necessary for diazotization.
2Diazotization2-Chloro-5-fluorobenzenediazonium saltForm the reactive electrophile for the coupling reaction.
3Azo CouplingAzo DyeCouple with a nucleophilic aromatic compound (e.g., phenol, naphthol) to form the final dye molecule.

Exploration in Liquid Crystal Materials

The incorporation of fluorine and chlorine atoms into organic molecules is a key strategy in the design of liquid crystal (LC) materials for display technologies. nih.gov These halogens significantly affect the molecule's dipole moment, polarizability, and steric properties, which in turn determine the mesomorphic behavior and dielectric anisotropy of the resulting liquid crystal. rsc.orgbiointerfaceresearch.com A high dielectric anisotropy is essential for the low-voltage operation of liquid crystal displays (LCDs).

While specific liquid crystals synthesized directly from this compound are not prominently documented, its structural motif is of high interest to researchers in the field. The toluene backbone provides a rigid core that can be elongated by adding other ring systems to create the rod-like molecular shape necessary for liquid crystalline phases. rdd.edu.iq The strategic placement of the polar C-Cl and C-F bonds allows for the fine-tuning of the molecular dipole, making it a candidate for exploration in the synthesis of new LC materials with tailored properties. rsc.org

Role as a Research Reagent in Complex Molecule Synthesis

Beyond its applications in agrochemicals and materials, this compound is a valuable reagent for the laboratory-scale synthesis of complex organic molecules, particularly in the context of pharmaceutical research. chemimpex.com It serves as an intermediate in the development of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs. chemimpex.com

The reactivity of the compound allows for a variety of chemical transformations:

Oxidation: The methyl group can be oxidized to form 2-chloro-5-fluorobenzoic acid or 2-chloro-5-fluorobenzaldehyde, which are versatile intermediates themselves.

Halogenation: Further halogenation can occur at other positions on the ring or on the methyl group.

Nitration: Introduction of a nitro group onto the ring provides a handle for further transformations, such as reduction to an amine. patsnap.com

Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles under specific conditions.

These transformations enable chemists to use this compound as a foundational piece to build larger, more complex, and biologically active molecules. Its utility as a starting material is noted in patents for the synthesis of intermediates like 2-chloro-4-fluoro-5-nitrobenzoic acid (from a related isomer), which is a precursor for pharmaceuticals. patsnap.com

Ligand Synthesis for Organometallic Chemistry

In organometallic chemistry, organic molecules known as ligands bind to a central metal atom to form a coordination complex. The electronic properties of the ligand are critical in determining the stability, reactivity, and catalytic activity of the resulting complex. While specific ligands synthesized from this compound are not widely reported, the general methodology for preparing organometallic compounds from organic halides is well-established. libretexts.org

The C-Cl bond in this compound can react with highly reactive metals like lithium or magnesium to form organolithium or Grignard reagents, respectively. libretexts.orgyoutube.com These newly formed organometallic reagents convert the toluene derivative into a potent nucleophile. This nucleophilic carbon center can then be used to form bonds with a wide range of other metals and metalloids through a process called transmetalation. youtube.com This theoretical pathway allows for the incorporation of the 2-chloro-5-fluorotolyl group into various organometallic frameworks, potentially leading to new catalysts or materials. However, this remains an area for further research exploration rather than a common application.

Insufficient Data Available for Environmental Analysis of this compound

Following a comprehensive search for scientific literature and data, it has been determined that there is a significant lack of available information regarding the environmental fate and ecotoxicological research specifically for the chemical compound this compound. As a result, it is not possible to provide a thorough and informative article that adheres to the requested detailed outline.

The investigation sought to uncover research findings related to the compound's presence and behavior in various environmental settings, its degradation processes, and methods for its remediation. However, no specific studies were identified for the following critical areas:

Environmental Occurrence and Distribution: No data was found on the presence of this compound in environmental compartments such as air, water, soil, or sediment.

Atmospheric Transport and Chemistry: Information regarding the movement and chemical reactions of this compound in the atmosphere is not available in the public domain.

Abiotic and Biotic Degradation: There is a lack of published research on the breakdown of this compound through non-biological means like phototransformation or hydrolysis. Similarly, no studies on its biodegradation by microorganisms or its transformation pathways in the environment could be located.

Remediation Technologies: The search yielded no information on the use of advanced oxidation processes or other remediation techniques for the removal of this compound from the environment.

While general information on halogenated aromatic compounds exists, the strict requirement to focus solely on this compound prevents the inclusion of data from related but distinct chemicals. The absence of specific research on this particular compound means that a scientifically accurate article addressing the user's detailed outline cannot be generated at this time. Further empirical research and publication in peer-reviewed journals would be necessary to provide the requested information.

Environmental Fate and Ecotoxicological Research of Halogenated Aromatics

Bioaccumulation and Biomagnification Potential

The potential for a chemical to accumulate in living organisms and become more concentrated at higher levels of the food web is a critical aspect of its environmental risk profile. For 2-Chloro-5-fluorotoluene, this potential is evaluated based on its physicochemical properties and the established behavior of related halogenated aromatic compounds.

Bioaccumulation is the process where the concentration of a substance builds up in an organism because the rate of absorption exceeds the rate of elimination through metabolic breakdown or excretion. synquestlabs.comnih.gov For non-polar organic compounds like halogenated aromatics, the primary mechanism driving bioaccumulation is passive diffusion from the environment (water, soil, or air) into the organism, driven by the compound's lipophilicity, or "fat-loving" nature.

Substances with high lipophilicity tend to partition from the aqueous environment into the lipid-rich tissues of organisms, such as fat reserves, cell membranes, and lipid-rich organs. chemimpex.com The octanol-water partition coefficient (log Kₒw) is a key indicator of this potential. The predicted XLogP3 value (an estimate of log Kₒw) for this compound is 3.6. hesiglobal.org This value suggests a moderate potential for bioaccumulation in both aquatic and terrestrial organisms.

In Aquatic Organisms: Fish and other aquatic life can absorb chemicals like this compound directly from the water across their gills or skin, or through the consumption of contaminated food. synquestlabs.com Due to its moderate lipophilicity, the compound would be expected to accumulate in the fatty tissues of fish, invertebrates, and microorganisms.

In Terrestrial Organisms: In soil environments, the compound may be taken up by soil-dwelling invertebrates and plants. Subsequent transfer to higher-level organisms occurs through ingestion. The persistence of the compound in the soil is a key factor influencing its uptake.

The process is also influenced by the organism's ability to metabolize the compound. Halogenated aromatic compounds can be resistant to degradation, leading to longer biological half-lives and a greater risk of accumulation. rsc.org

While bioaccumulation occurs within a single organism, biomagnification describes the increasing concentration of a substance in organisms at successively higher levels in a food chain. glentham.com This process is of particular concern for persistent, bioaccumulative, and toxic (PBT) chemicals. For biomagnification to occur, a substance must not only be taken up by organisms but also be efficiently transferred from prey to predator. mdpi.com

The potential for a chemical to biomagnify is quantified by its Trophic Magnification Factor (TMF). A TMF greater than 1 indicates that the chemical is biomagnifying in the food web. rsc.orgtcichemicals.com

There is no specific TMF data available for this compound. However, insights can be drawn from related compounds:

Persistent Halogenated Aromatics: Compounds like Polychlorinated Biphenyls (PCBs) and Dichlorodiphenyltrichloroethane (DDT) are well-known to biomagnify significantly. glentham.comnih.gov

Toluene (B28343): The parent compound, toluene, has a low potential to biomagnify due to its relatively rapid metabolism and depuration from fish. nih.govnih.gov

Given its structure as a halogenated toluene, this compound's biomagnification potential is likely intermediate between that of highly persistent compounds like PCBs and readily metabolized ones like toluene. Its moderate log Kₒw of 3.6 falls within the range where trophic transfer is possible. hesiglobal.orgnih.gov However, its metabolic fate would be a decisive factor; if it is efficiently metabolized and excreted, its potential for significant biomagnification would be low.

Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by living organisms. mdpi.com It is a crucial factor, as only the bioavailable portion of a contaminant can exert toxic effects or be bioaccumulated. The bioavailability of this compound in different environmental matrices is governed by several interacting factors.

Table 1: Factors Influencing the Bioavailability of this compound

Factor Influence on Bioavailability Rationale
Chemical Properties
Water Solubility Decreases bioavailability in sediment Low water solubility promotes partitioning to organic matter, reducing the amount dissolved in pore water available for uptake.
Lipophilicity (log Kₒw) Increases bioavailability for uptake A higher log Kₒw (for this compound, estimated at 3.6) enhances partitioning into biological membranes and tissues. hesiglobal.org
Environmental Properties
Soil/Sediment Organic Carbon Decreases bioavailability The compound can bind strongly to organic matter in soil and sediment, a process known as sorption. This sequesters the chemical, making it less available for uptake by organisms.
pH Can affect speciation and sorption For some organic compounds, pH can alter their chemical form and how they interact with soil and sediment particles. mdpi.com

In essence, in aquatic systems, this compound that is strongly adsorbed to sediment particles is less bioavailable than the portion dissolved in the water column or in the pore water of sediments. mdpi.com

Ecotoxicological Impact Assessment

Ecotoxicology studies the harmful effects of chemical substances on biological organisms, populations, communities, and ecosystems. The assessment for this compound involves predicting its toxicity based on studies of model organisms and understanding its molecular mechanism of action.

A typical zebrafish embryotoxicity test would involve exposing embryos to a range of concentrations of this compound and monitoring various endpoints.

Table 2: Potential Endpoints in a Zebrafish Toxicity Study for this compound

Endpoint Category Specific Endpoints Monitored Potential Effect
Acute Toxicity Survival rate, LC₅₀ (Lethal Concentration, 50%) Determination of the concentration that is lethal to 50% of the test population over a defined period (e.g., 96 hours).
Developmental Toxicity Hatching rate, malformations (e.g., spinal curvature, pericardial edema), growth retardation Assessment of impacts on normal embryonic and larval development. mdpi.com
Cardiotoxicity Heart rate, cardiac edema Evaluation of effects on the cardiovascular system. mdpi.com
Neurotoxicity Behavioral changes (e.g., altered swimming patterns, response to stimuli), acetylcholinesterase activity Assessment of impacts on the developing nervous system.

| Hepatotoxicity | Liver histopathology, changes in liver-related gene expression | Evaluation of damage to the liver, a primary site of detoxification. |

Based on data for toluene, acute toxicity to fish and aquatic invertebrates would be expected at concentrations in the low mg/L range. nih.govnih.gov The introduction of chlorine and fluorine atoms to the toluene structure could potentially alter this toxicity profile, possibly increasing its persistence and toxic potency.

A primary mechanism of toxicity for many halogenated aromatic hydrocarbons is their interaction with the aryl hydrocarbon receptor (AhR). hesiglobal.org The AhR is a ligand-activated transcription factor present in the cytoplasm of cells in a complex with other proteins.

The established mechanism proceeds as follows:

Ligand Binding: Lipophilic halogenated aromatic compounds can diffuse across the cell membrane and bind to the AhR in the cytoplasm.

Nuclear Translocation: This binding event causes a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AhR-ligand complex into the nucleus.

Dimerization and DNA Binding: Inside the nucleus, the AhR-ligand complex forms a heterodimer with the AhR nuclear translocator (ARNT). This new complex is capable of binding to specific DNA sequences known as dioxin response elements (DREs) in the promoter regions of target genes.

Altered Gene Expression: Binding to DREs initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1.

While the induction of these enzymes is an adaptive metabolic response, the persistent activation of the AhR pathway by halogenated aromatics can lead to a wide range of toxic effects, including developmental toxicity, immunotoxicity, and carcinogenesis. hesiglobal.org The potency of a compound to elicit these effects is strongly correlated with its binding affinity for the AhR.

There is no direct experimental data on the AhR binding affinity of this compound. However, the planarity and electronic properties of the molecule are key determinants for binding. As a substituted aromatic hydrocarbon, it has the structural potential to interact with the AhR, though its affinity is likely to be significantly lower than that of classic, highly potent AhR ligands like 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD). Further research would be required to quantify this interaction and determine the extent to which the AhR pathway mediates the potential toxicity of this compound.

Table of Compounds Mentioned

Compound Name Abbreviation
This compound -
2,3,7,8-Tetrachlorodibenzo-p-dioxin TCDD
Acetylcholinesterase -
AhR nuclear translocator ARNT
Aryl hydrocarbon receptor AhR
Cytochrome P450 1A1 CYP1A1
Dichlorodiphenyltrichloroethane DDT
Polychlorinated Biphenyls PCBs

Genotoxicity and Carcinogenicity Research

The genotoxic and carcinogenic potential of this compound has not been extensively documented in publicly available literature. However, an assessment of related halogenated aromatic compounds can provide insights into the potential hazards associated with this chemical.

Genotoxicity studies for the broader class of chlorinated and fluorinated toluenes are varied. For instance, toluene itself has shown evidence of genotoxicity in some studies, including the induction of DNA damage in the brain of mice exposed to acute and chronic levels. nih.gov Studies on printers exposed to toluene revealed an increased percentage of aberrant cells, suggesting a potential for chromosomal damage. nih.gov Conversely, some bacterial mutagenicity assays on toluene have returned negative results. nih.gov For chlorinated toluenes, there is evidence of mutagenicity in various assays. For example, benzyl (B1604629) chloride, benzal chloride, and benzotrichloride (B165768) have been shown to induce mutation and DNA damage in bacteria. nih.gov

Regarding carcinogenicity, there is limited evidence in humans for the carcinogenicity of α-chlorinated toluenes and benzoyl chloride, with some studies showing an excess of respiratory and digestive system cancers in occupationally exposed workers. nih.govnih.gov In animal studies, there is sufficient evidence for the carcinogenicity of benzyl chloride and benzotrichloride, which have been shown to produce tumors at various sites in mice. nih.govnih.gov Benzal chloride has demonstrated limited evidence of carcinogenicity in animal studies. nih.gov It is important to note that these compounds are α-chlorinated toluenes, where the chlorine is on the methyl group, which may have different toxicological properties than ring-chlorinated compounds like this compound.

Neurotoxicity Investigations

Toluene is a known neurotoxin, with both acute and chronic exposure leading to a range of adverse effects on the central nervous system. nih.govnih.govresearchgate.neteinsteinmed.eduresearchgate.net Acute inhalation can cause dizziness, euphoria, and hallucinations, while chronic abuse can lead to severe and irreversible neurological damage, including cognitive impairment, cerebellar dysfunction, and brain atrophy. einsteinmed.eduresearchgate.net The proposed mechanisms for toluene-induced neurotoxicity include disruption of cell membranes, alterations in neurotransmitter systems (such as dopamine, GABA, and glutamate), and mitochondrial dysfunction. nih.govresearchgate.net

Halogenated solvents as a class can also exhibit neurotoxic properties. The specific effects can vary depending on the type and position of the halogen substituents on the aromatic ring. For instance, prolonged exposure to some chlorinated solvents has been associated with central nervous system depression and peripheral neuropathy.

Given that this compound is a halogenated derivative of toluene, there is a plausible basis for suspecting it may also possess neurotoxic properties. The presence of chlorine and fluorine atoms could alter its pharmacokinetic and pharmacodynamic properties compared to toluene, potentially influencing its neurotoxic potential. However, without specific studies on this compound, any assessment of its neurotoxicity remains speculative.

Table 1: Comparison of Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Known Effects
This compoundC7H6ClF144.57Irritant, Flammable nih.gov
TolueneC7H892.14Neurotoxic, Potentially Genotoxic nih.govnih.govnih.gov
Benzyl ChlorideC7H7Cl126.58Carcinogenic in animals, Mutagenic nih.govnih.gov
2-FluorotolueneC7H7F110.13Respiratory irritant noaa.gov
2-ChlorotolueneC7H7Cl126.58Metabolized and excreted in animals healthcouncil.nl

Environmental Risk Assessment Methodologies

The environmental risk assessment of a chemical substance like this compound involves a systematic process to evaluate its potential adverse effects on the environment. This process is crucial for understanding and managing the risks associated with its production, use, and disposal.

Hazard Identification and Exposure Assessment

Hazard Identification for this compound begins with an evaluation of its intrinsic hazardous properties. Based on available data, it is classified as a flammable liquid and vapor, and it causes skin and serious eye irritation. nih.gov It may also cause respiratory irritation. nih.gov In the context of environmental hazards, the persistence, bioaccumulation, and toxicity (PBT) criteria are key considerations. The environmental fate of halogenated aromatic compounds can be complex. Chlorinated toluenes are generally expected to be persistent in the environment, with biodegradation being a slow process, particularly under anaerobic conditions. epa.gov The presence of a fluorine atom can further increase the stability of the aromatic ring, potentially making it more resistant to degradation. researchgate.net The photodegradation of fluorinated aromatic compounds in aquatic environments is a possible degradation pathway, but the products of this degradation may also be of environmental concern. nih.govacs.orgnih.gov

Exposure Assessment involves determining the pathways and magnitudes of environmental exposure. This includes identifying sources of release to the environment, such as industrial emissions during its synthesis and use as an intermediate. wikipedia.org The environmental distribution of this compound would be influenced by its physical and chemical properties. Its transport and partitioning into different environmental compartments (air, water, soil, and biota) would need to be modeled. Chlorinated hydrocarbons, being lipophilic, have the potential to bioaccumulate in aquatic organisms. fao.org

Quantitative Risk Characterization and Modeling

Quantitative Risk Characterization integrates the findings of hazard identification and exposure assessment to estimate the probability and magnitude of adverse environmental effects. This often involves the use of quantitative structure-activity relationship (QSAR) models to predict the toxicity of the compound in the absence of empirical data. nih.govaltex.orgnih.govresearchgate.netbas.bg QSAR models use the molecular structure of a chemical to predict its physicochemical properties and biological activities, including toxicity to various organisms. nih.govaltex.orgnih.govresearchgate.netbas.bg

For this compound, specific ecotoxicological data is scarce. Therefore, QSAR modeling would be a valuable tool to estimate its potential toxicity to aquatic organisms such as fish, daphnids, and algae. The risk is then characterized by comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). A risk is identified if the PEC/PNEC ratio is greater than one.

Table 2: Predicted Physicochemical Properties of this compound Relevant to Environmental Risk Assessment

PropertyPredicted ValueImplication for Environmental Fate
LogP (octanol-water partition coefficient)3.3Potential for bioaccumulation in fatty tissues of organisms
Water SolubilityLow (estimated)Likely to partition to sediment and soil
Vapor PressureModerate (estimated)Potential for volatilization into the atmosphere

Development of Safer Alternatives and Green Chemistry Considerations

In line with the principles of green chemistry, there is a growing emphasis on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. alliancechemical.com This includes the development of safer alternatives to potentially harmful chemicals and the adoption of more environmentally friendly synthesis methods.

For halogenated aromatic compounds, which are widely used as intermediates in the pharmaceutical and agrochemical industries, greener synthesis methods are being explored. rsc.orgtaylorfrancis.com These methods aim to reduce the use of hazardous reagents and solvents, minimize waste generation, and improve energy efficiency. rsc.orgtaylorfrancis.comresearchgate.netrsc.org Examples include the use of less toxic solvents, catalytic halogenation reactions that are more selective and efficient, and processes that utilize renewable feedstocks. alliancechemical.comrsc.orgrsc.orgscranton.edu

The development of safer alternatives to this compound would involve identifying compounds that have a similar functionality but a more favorable toxicological and environmental profile. This could include non-halogenated analogues or compounds that are more readily biodegradable. The use of bio-based solvents and aqueous cleaning solutions are examples of safer alternatives to halogenated solvents in various industrial applications. turi.orgpprc.orgnvgreenbusiness.orgreagent.co.uk The ultimate goal is to replace persistent and potentially toxic chemicals with substances that are inherently safer for human health and the environment.

Q & A

Q. Methodological Answer :

  • Step 1 : Optimize reaction conditions (e.g., temperature, catalyst) for regioselective halogenation.
  • Step 2 : Purify via fractional distillation or column chromatography.
  • Step 3 : Validate purity using GC-MS (retention time matching) and NMR (peak integration for substituent ratios).

How do steric and electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Advanced Research Question
The electron-withdrawing fluorine and chlorine substituents activate the aromatic ring toward NAS but create steric hindrance. Computational studies (e.g., density functional theory, DFT) can model charge distribution and transition states .

Q. Methodological Answer :

  • DFT Workflow :
    • Optimize geometry of this compound using B3LYP/6-311+G(d,p).
    • Calculate electrostatic potential maps to identify reactive sites.
    • Simulate NAS pathways to compare activation energies under varying substituent configurations.

What spectroscopic techniques are most reliable for distinguishing structural isomers of halogenated toluenes like this compound?

Basic Research Question
¹⁹F NMR is critical due to fluorine’s high sensitivity, while 2D NMR (e.g., COSY, HSQC) resolves coupling patterns. IR spectroscopy identifies C-Cl (550–600 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .

Q. Methodological Answer :

  • NMR Protocol :
    • Acquire ¹⁹F NMR to confirm fluorine position.
    • Use HSQC to correlate ¹H and ¹³C signals for adjacent substituents.
  • IR Validation : Compare experimental spectra with reference libraries (e.g., ATR standards) .

How does thermal stability of this compound vary under oxidative vs. inert atmospheres?

Advanced Research Question
Thermogravimetric analysis (TGA) under nitrogen vs. oxygen reveals decomposition pathways. Differential scanning calorimetry (DSC) quantifies exothermic/endothermic transitions .

Q. Methodological Answer :

  • Experimental Design :
    • Run TGA at 10°C/min under N₂ and O₂.
    • Monitor mass loss and correlate with DSC peaks (e.g., exothermic decomposition at 200–250°C in O₂).
    • Analyze evolved gases via FTIR or GC-MS to identify degradation byproducts.

How can researchers resolve contradictions in reported reaction yields of this compound derivatives across studies?

Data Contradiction Analysis
Discrepancies may arise from uncontrolled variables (e.g., moisture, catalyst purity). Systematic replication studies with strict parameter control are essential .

Q. Methodological Answer :

  • Meta-Analysis Framework :
    • Compile literature data into a standardized table (e.g., reaction conditions, yields).
    • Apply multivariate regression to identify significant variables (e.g., solvent polarity, catalyst loading).
    • Validate findings via controlled experiments with inert atmosphere (e.g., Schlenk line techniques).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-fluorotoluene
Reactant of Route 2
2-Chloro-5-fluorotoluene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.